molecular formula C9H9NO2S B12950760 4-Methyl-2-(methylsulfonyl)benzonitrile

4-Methyl-2-(methylsulfonyl)benzonitrile

Cat. No.: B12950760
M. Wt: 195.24 g/mol
InChI Key: VSCTZZNJHLJQFL-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfonyl)benzonitrile (CAS: Not explicitly provided in evidence) is a benzonitrile derivative featuring a methyl group at the para-position (C4) and a methylsulfonyl (-SO₂CH₃) group at the ortho-position (C2) on the aromatic ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the electronic properties, reactivity, and applications of the compound. It is commonly utilized in pharmaceutical intermediates, agrochemicals, and materials science due to its stability and functional versatility .

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

4-methyl-2-methylsulfonylbenzonitrile

InChI

InChI=1S/C9H9NO2S/c1-7-3-4-8(6-10)9(5-7)13(2,11)12/h3-5H,1-2H3

InChI Key

VSCTZZNJHLJQFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#N)S(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-(Methylsulfonyl)benzonitrile
  • Key Differences : The absence of the methyl group at C4 reduces steric hindrance compared to 4-Methyl-2-(methylsulfonyl)benzonitrile. This positional isomer may exhibit distinct reactivity in nucleophilic substitution or coupling reactions due to altered electronic effects .
4-Bromo-2-(methylsulfonyl)benzonitrile (CAS: 1208402-11-2)
  • Structure : Bromine replaces the methyl group at C3.
  • Key Differences :
    • Molecular weight increases to 260.11 g/mol (vs. ~195–209 g/mol for methyl derivatives).
    • Bromine enhances electrophilicity at C4, making it a candidate for Suzuki-Miyaura cross-coupling reactions .
4-Methyl-2-(trifluoromethyl)benzonitrile (CAS: 261952-05-0)
  • Structure : Trifluoromethyl (-CF₃) replaces the methylsulfonyl group at C2.
  • Key Differences :
    • The -CF₃ group is less polar than -SO₂CH₃, leading to lower solubility in polar solvents.
    • Trifluoromethyl derivatives are often used in agrochemicals for their metabolic stability .
4-[(Methylsulfonyl)methyl]benzonitrile (CAS: 161417-56-7)
  • Structure : Methylsulfonyl is attached via a methylene bridge (-CH₂SO₂CH₃) at C4.
  • Key Differences :
    • The methylene spacer reduces conjugation between the sulfonyl group and the aromatic ring, diminishing electron-withdrawing effects compared to direct attachment .

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Molecular Weight (g/mol) Key Substituents Polarity Applications
4-Methyl-2-(methylsulfonyl)benzonitrile ~209 (estimated) -SO₂CH₃ (C2), -CH₃ (C4) High Pharmaceuticals, NLO materials
4-Bromo-2-(methylsulfonyl)benzonitrile 260.11 -SO₂CH₃ (C2), -Br (C4) Moderate Cross-coupling intermediates
4-Methyl-2-(trifluoromethyl)benzonitrile 185.15 -CF₃ (C2), -CH₃ (C4) Low Agrochemicals
4-(Methylsulfonyl)benzonitrile 181.21 -SO₂CH₃ (C4) High Solvent, pharmaceutical intermediates
Pharmaceutical Intermediates
  • PAK1 Inhibitors : Derivatives of 4-Methyl-2-(methylsulfonyl)benzonitrile are used in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
  • Antifungal Agents : Analogous sulfone-containing benzonitriles show enhanced antifungal activity due to improved membrane permeability .
Nonlinear Optical (NLO) Materials
  • Role : The methylsulfonyl group enhances hyperpolarizability in benzonitrile-based chromophores, making them suitable for NLO applications in polymer matrices (e.g., PVK composites) .
Fluorescent Sensors
  • Example: Derivatives like 4-[6-(4-methylsulfonyl)phenyl)-2-oxo-1-quinolyl]benzonitrile (Q-B5) exhibit tunable fluorescence, useful in sensor technologies .

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